molecular formula C5H10O3 B2747746 3-(Hydroxymethyl)oxolan-3-ol CAS No. 1232677-89-2

3-(Hydroxymethyl)oxolan-3-ol

Cat. No.: B2747746
CAS No.: 1232677-89-2
M. Wt: 118.132
InChI Key: RQOZSVBKJFQPKJ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)oxolan-3-ol is a high-purity chemical building block of interest in organic and medicinal chemistry research. This compound features an oxolane (tetrahydrofuran) ring system substituted with both a hydroxymethyl group and an additional hydroxyl group, making it a valuable chiral synthon. Its structure suggests potential application as a precursor in the synthesis of more complex molecules, such as nucleoside analogues or muscarine derivatives . Researchers may explore its utility in constructing heterocyclic scaffolds for pharmaceutical development, studying enzyme interactions, or as an intermediate in material science. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material according to appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(hydroxymethyl)oxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-3-5(7)1-2-8-4-5/h6-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOZSVBKJFQPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232677-89-2
Record name 3-(hydroxymethyl)oxolan-3-ol
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Synthetic Methodologies for 3 Hydroxymethyl Oxolan 3 Ol

Retrosynthetic Analysis of the 3-(Hydroxymethyl)oxolan-3-ol Core

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, more readily available starting materials. For this compound, two primary disconnection strategies are apparent.

The first strategy involves disconnecting the substituents at the C-3 position. The tertiary alcohol suggests a disconnection to a ketone precursor, tetrahydrofuran-3-one , and a hydroxymethyl anion equivalent (¹⁻CH₂OH). This approach focuses on the late-stage introduction of the key functional groups onto a pre-formed oxolane ring.

A second major strategy involves breaking the C-O bonds of the oxolane ring itself. This leads to an acyclic precursor, specifically a substituted 1,2,4-butanetriol derivative . In this forward sense, the synthesis would rely on an intramolecular cyclization to form the five-membered ether ring. This approach is analogous to the synthesis of enantiomerically pure (S)-3-hydroxytetrahydrofuran from (S)-1,2,4-butanetriol, which proceeds via cyclization in the presence of an acid catalyst like p-toluenesulfonic acid. wikipedia.org

These retrosynthetic pathways highlight the two principal challenges in the synthesis: the construction of the oxolane ring and the creation of the sterically hindered tertiary diol functionality at the C-3 position.

De Novo Synthetic Routes to the Oxolane Ring

Building the oxolane (tetrahydrofuran) ring from acyclic precursors is a fundamental strategy in heterocyclic chemistry. nih.gov This approach allows for the incorporation of desired stereocenters and substitution patterns from the outset.

Several types of cyclization reactions can be employed to form the oxolane ring from open-chain molecules. These methods are often effective for creating substituted tetrahydrofurans. nih.gov

Intramolecular Williamson Ether Synthesis : This classical method involves an intramolecular SN2 reaction between a hydroxyl group and a tethered leaving group (such as a halide or sulfonate) in a 1,4-diol derivative. nih.gov

Acid-Catalyzed Cyclodehydration : 1,4-diols can undergo cyclization via dehydration under acidic conditions to yield tetrahydrofurans. A notable example is the synthesis of (2R,3S)-2-(hydroxymethyl)oxolan-3-ol, a related compound, which is achieved by the reduction of 2-deoxy-D-ribose to the corresponding alditol, followed by dehydration and cyclization in an acidic aqueous solution. nih.gov Similarly, 2-hydroxymethyl-1,4-butanediol can be cyclized using phosphoric acid, although this may require high temperatures. google.com

Oxidative Cyclization : γ-hydroxy alkenes can be converted into tetrahydrofurans through oxidative cyclization reactions, often mediated by reagents like rhenium catalysts. nih.gov

Iodocyclization : Unsaturated alcohols, such as 2-hydroxymethyl-4-alken-1-ol derivatives, can be cyclized in the presence of iodine and an organic solvent to produce 3-(hydroxymethyl)tetrahydrofuran derivatives. google.com

Radical Cyclization : Radical-mediated cyclizations provide another route to the tetrahydrofuran (B95107) core. For instance, bis(β-alkoxyacrylates) derived from diols can undergo radical cyclization to form (tetrahydrofuranyl)tetrahydrofuran structures. rsc.org Visible-light-mediated photoredox catalysis can also be used to generate alkyl radicals that undergo 5-exo-trig cyclization to form chiral tetrahydrofurans from monoallylated 1,2-diols. nih.gov

Cyclization Method Acyclic Precursor Type Key Reagents/Conditions Reference
Intramolecular SN21,4-diol with a leaving groupBase nih.gov
Acid-Catalyzed Cyclodehydration1,4-diol or 1,2,4-triolAcid (e.g., HCl, H₃PO₄) nih.govgoogle.com
Oxidative Cyclizationγ-hydroxy alkeneOxidant (e.g., Re-based catalyst) nih.gov
IodocyclizationUnsaturated alcoholIodine (I₂) google.com
Radical CyclizationUnsaturated alcohol derivativeRadical initiator (e.g., visible light photocatalyst) rsc.orgnih.gov

Controlling the stereochemistry and regiochemistry during ring formation is crucial for synthesizing complex molecules. Several strategies can be employed to achieve this selectivity.

A primary method involves the use of starting materials from the "chiral pool." Natural products like L-malic acid and sugars such as 2-deoxy-D-ribose serve as inexpensive, enantiomerically pure starting points. nih.govgoogle.com For example, (S)-3-hydroxytetrahydrofuran can be prepared from L-malic acid through an esterification-reduction-cyclodehydration sequence. google.comwikipedia.org

Substrate control is another powerful tool. The geometry of the starting material can dictate the stereochemical outcome of the cyclization. For example, in the base-mediated cyclization of sulfonyl-substituted homoallylic alcohols, the E- and Z-isomers of the vinylic sulfone lead to different diastereomers of the resulting 2,5-disubstituted tetrahydrofuran product. ic.ac.uk Similarly, the diastereoselectivity of certain SN2' reactions to form 2-vinyltetrahydrofurans is highly dependent on the alkene geometry of the precursor. nih.gov

Catalytic asymmetric methods also offer excellent control. The catalytic asymmetric hydroboration of 2,3- or 2,5-dihydrofurans, followed by oxidation, has been used to prepare chiral 3-hydroxytetrahydrofurans. wikipedia.org

Functionalization Strategies for the 3-Position

An alternative to de novo ring synthesis is the functionalization of a pre-formed oxolane ring. For this compound, this approach hinges on the availability of a suitable C-3 functionalized precursor, typically tetrahydrofuran-3-one .

Direct C-H hydroxylation at the C-3 position of tetrahydrofuran is challenging because the α-positions (C-2 and C-5) are more susceptible to oxidation. rsc.orgmagtech.com.cn Therefore, a more practical approach to installing a hydroxyl group at C-3 involves a two-step sequence: oxidation to a ketone followed by reduction.

Tetrahydrofuran-3-one can be synthesized from 3-hydroxytetrahydrofuran (B147095), which is accessible through various routes. wikipedia.org The subsequent reduction of the ketone at C-3 provides a reliable method for introducing the hydroxyl group. This reduction can be accomplished with standard reducing agents like sodium borohydride (B1222165) to yield 3-hydroxytetrahydrofuran. While this produces a secondary alcohol, the ketone intermediate is critical for the next step of introducing the hydroxymethyl group to form the target tertiary alcohol.

The creation of the C-C bond between the oxolane ring and the hydroxymethyl group at the C-3 position is a key transformation for forming the final quaternary center. Starting from the pivotal intermediate, tetrahydrofuran-3-one, this can be achieved through nucleophilic addition of a one-carbon synthon.

Several nucleophilic reagents can serve as a hydroxymethyl anion equivalent:

Grignard or Organolithium Reagents : Reagents derived from protected halomethanols (e.g., (methoxymethoxy)methylmagnesium chloride) can add to the carbonyl of tetrahydrofuran-3-one. Subsequent deprotection would reveal the hydroxymethyl group.

Cyanohydrin Formation : The addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to tetrahydrofuran-3-one would form a cyanohydrin. The cyano group can then be reduced to an aminomethyl group, which could potentially be converted to the desired hydroxymethyl group through further chemical transformations.

Wittig-type Reactions : Reaction of tetrahydrofuran-3-one with a phosphorus ylide such as (methoxymethylene)triphenylphosphorane (B3188329) would yield an enol ether. This could then be subjected to hydroboration-oxidation to install the hydroxymethyl group, though regioselectivity could be a challenge.

These strategies all leverage the electrophilic nature of the carbonyl carbon in tetrahydrofuran-3-one to forge the necessary C-C bond and establish the tertiary alcohol functionality.

Strategy Key Intermediate Key Reagents/Steps Functionality Formed
Ketone ReductionTetrahydrofuran-3-one1. NaBH₄ or LiAlH₄Secondary alcohol at C-3
Organometallic AdditionTetrahydrofuran-3-one1. R-MgX or R-Li (where R is a protected CH₂OH) 2. DeprotectionTertiary alcohol with hydroxymethyl group at C-3
Cyanohydrin RouteTetrahydrofuran-3-one1. TMSCN 2. Reduction of nitrileTertiary alcohol with aminomethyl group at C-3

Chemoenzymatic Synthetic Approaches to Oxolane Derivatives

Chemoenzymatic synthesis leverages the synergistic potential of chemical and enzymatic reactions to construct complex molecules with high levels of stereocontrol. This approach is particularly advantageous for the synthesis of chiral oxolane derivatives, where the creation of specific stereoisomers is often crucial for biological activity.

A cornerstone of chemoenzymatic strategies for oxolane derivatives is the biocatalytic generation of chiral building blocks. Enzymes, particularly lipases and alcohol dehydrogenases, are extensively used for the kinetic resolution of racemic mixtures and the asymmetric reduction of prochiral ketones, respectively.

Lipase-catalyzed kinetic resolution is a widely employed method for separating enantiomers of chiral alcohols. In this process, a lipase (B570770) selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. For instance, the kinetic resolution of racemic 1-(3-(trimethylsilyl)phenyl)ethanol using various lipases has been studied, with excellent enantiomeric excesses (>99%) and isolated yields of up to 49% being achieved. nih.gov Similarly, the resolution of intermediates for the drug Ivabradine, which features a chiral alcohol, has been successfully accomplished using Pseudomonas cepacia lipase, yielding an enantiomeric ratio of 96:4. polimi.it While not directly involving this compound, these examples demonstrate the feasibility of using lipases to resolve complex chiral alcohols that can serve as precursors to substituted oxolane scaffolds.

The following table summarizes the lipase-catalyzed kinetic resolution of various aryltrimethylsilyl chiral alcohols, highlighting the effectiveness of this biocatalytic approach.

SubstrateEnzymeTime (h)Conversion (%)Enantiomeric Excess (ee %) of SubstrateEnantiomeric Excess (ee %) of ProductEnantiomeric Ratio (E)
(R,S)-1-(3-(trimethylsilyl)phenyl)ethanolNovozym 435347>9991>200
(R,S)-1-(4-(trimethylsilyl)phenyl)ethanolNovozym 435349>9998>200
(R,S)-1-(3-(trimethylsilyl)phenyl)propan-1-olNovozym 4351648>9997>200
(R,S)-1-(4-(trimethylsilyl)phenyl)propan-1-olNovozym 4351649>9996>200

Data sourced from a study on the lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols. nih.gov

The introduction of a hydroxymethyl group to form a tertiary alcohol, as required for this compound, is a synthetically challenging C-C bond formation. While direct enzymatic hydroxymethylation of a cyclic ketone like tetrahydrofuran-3-one is not extensively documented, related biocatalytic C-C bond-forming reactions offer potential pathways.

Thiamine diphosphate (B83284) (ThDP)-dependent enzymes, such as decarboxylases and transketolases, are known to catalyze the formation of C-C bonds. nih.gov These enzymes can facilitate the asymmetric carboligation of ketones, leading to the formation of chiral tertiary alcohols. nih.gov Although the direct use of formaldehyde (B43269) as a substrate for these enzymes in the context of oxolane synthesis is an area requiring further research, their proven ability to create chiral tertiary alcohols makes them promising candidates for future chemoenzymatic routes to this compound.

Another avenue explores the asymmetric aldol (B89426) reaction. While not strictly enzymatic, recent advances in organocatalysis have demonstrated the highly enantioselective hydroxymethylation of α-substituted aryl ketones using aqueous formaldehyde in the presence of a chiral scandium complex. nih.gov This approach, which operates under mild, base-free conditions in water, offers a potential chemical step that could be integrated into a chemoenzymatic pathway. The reaction of various propiophenone (B1677668) derivatives with aqueous formaldehyde yielded hydroxymethylated products with high enantioselectivity.

The table below presents the results of the scandium-catalyzed asymmetric hydroxymethylation of propiophenone derivatives in water.

Propiophenone DerivativeYield (%)Enantiomeric Excess (ee %)
Propiophenone8592
4'-Methylpropiophenone8893
4'-Methoxypropiophenone9091
4'-Chloropropiophenone8294
2'-Methylpropiophenone7589

Data from a study on the highly enantioselective hydroxymethylation of unmodified α-substituted aryl ketones in water. nih.gov

Comparative Analysis of Synthetic Efficiencies and Selectivities

The efficiency and selectivity of a synthetic route are paramount in determining its practical applicability. In the context of this compound, this involves a careful evaluation of yields and the control of stereochemistry.

For molecules with multiple stereocenters, such as potential precursors to this compound, controlling both diastereoselectivity and enantioselectivity is crucial. The aforementioned nickel-catalyzed cyclization not only provides high yields but also excellent stereoselectivity (>99:1 E/Z) and enantioselectivity (>99:1 er). rsc.orgresearchgate.net

In biocatalytic steps, the choice of enzyme and reaction conditions plays a pivotal role in determining stereoselectivity. For example, in the lipase-catalyzed kinetic resolution of alcohols for the synthesis of the heart rate-reducing agent Ivabradine, different lipases and esterases were screened. Pseudomonas cepacia Lipase (Lipase PS) provided the best result with a 96:4 enantiomeric ratio for the desired alcohol intermediate. polimi.it

The following table provides a comparative overview of the enantioselectivity achieved in the kinetic resolution of an alcohol intermediate using different enzymes.

EnzymeTime (h)Conversion (%)Enantiomeric Ratio (e.r.) of (S)-alcohol
Esterase BS3 (CLEA)203579:21
Esterase BS2 (CLEA)25152:48
Acylase (Amano)295065:35
Candida antarctica Lipase B (CAL-B)0.54482:18
Lipase PS (Amano)0.53296:4
Porcine Pancreas Lipase (PPL) (Type II)53087:13

Data from a resolution study of a key alcohol intermediate for Ivabradine synthesis. polimi.it

This comparative data underscores the importance of systematic screening and optimization to achieve the desired levels of selectivity in chemoenzymatic syntheses. While a direct chemoenzymatic route to this compound remains to be fully elucidated in the literature, the principles and methodologies demonstrated in the synthesis of related chiral oxolane derivatives and tertiary alcohols provide a strong foundation for the future development of efficient and highly selective synthetic pathways.

Chemical Transformations and Reactivity of 3 Hydroxymethyl Oxolan 3 Ol

Reactivity of the Hydroxyl Groups on the Oxolane Ring and Hydroxymethyl Moiety

The differential reactivity of the primary and tertiary hydroxyl groups is a key feature of 3-(hydroxymethyl)oxolan-3-ol, allowing for selective chemical modifications. The primary hydroxyl group is generally more sterically accessible and therefore more reactive towards many reagents compared to the more hindered tertiary hydroxyl group.

Esterification Reactions

Esterification of the hydroxyl groups in this compound can be achieved using various standard methods. The primary hydroxyl group is expected to react preferentially, especially with sterically demanding acylating agents. A common esterification reaction is tosylation, which converts the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions. For instance, the related compound (2R,3S)-2-(hydroxymethyl)oxolan-3-ol can be selectively tosylated at the primary hydroxyl group. mdpi.comnih.gov

ReagentHydroxyl Group TargetedProductReference
p-Toluenesulfonyl chloride (TsCl) in pyridinePrimary(3-hydroxyoxolan-3-yl)methyl 4-methylbenzenesulfonate mdpi.comnih.gov
Acetic anhydride, DMAPPrimary (preferentially)(3-hydroxyoxolan-3-yl)methyl acetate (B1210297)Inferred
Pivaloyl chloridePrimary(3-hydroxyoxolan-3-yl)methyl pivalateInferred

This table presents expected esterification reactions based on general principles and reactivity of similar compounds.

Etherification Reactions

Etherification of this compound can be accomplished under various conditions, typically involving the deprotonation of a hydroxyl group to form an alkoxide, which then reacts with an alkyl halide (Williamson ether synthesis). Selective etherification of the primary hydroxyl group is generally achievable due to its lower steric hindrance. For example, a common strategy for related compounds involves the introduction of a hydroxyethoxy group via regioselective etherification. smolecule.com This can be achieved by first converting the primary hydroxyl to a better leaving group (like a tosylate) and then performing a nucleophilic displacement with ethylene (B1197577) glycol in the presence of a base. smolecule.com

ReagentReaction TypeProductReference
1. TsCl, Pyridine; 2. Ethylene glycol, K2CO3Williamson Ether Synthesis (via tosylate)3-((2-hydroxyethoxy)methyl)oxolan-3-ol smolecule.com
NaH, Alkyl halide (e.g., Benzyl (B1604629) bromide)Williamson Ether Synthesis3-((benzyloxy)methyl)oxolan-3-olInferred

This table illustrates potential etherification reactions based on established methods for similar substrates.

Oxidation Pathways of the Hydroxymethyl Group

The primary hydroxyl group of the hydroxymethyl moiety can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. The tertiary hydroxyl group on the oxolane ring is resistant to oxidation under standard conditions. Common oxidizing agents for primary alcohols include pyridinium (B92312) chlorochromate (PCC) for aldehyde formation and stronger agents like potassium permanganate (B83412) (KMnO4) or Jones reagent for carboxylic acid formation. The oxidation of the related compound 3-hydroxytetrahydrofuran (B147095) to 3-oxotetrahydrofuran has been achieved using TEMPO (2,2,6,6-tetramethyl-piperidine-N-oxyl) with trichloroisocyanuric acid. google.com

Reagent(s)ProductCommentsReference
Pyridinium chlorochromate (PCC)3-hydroxyoxolane-3-carbaldehydeStops at the aldehyde stage. smolecule.com
Potassium permanganate (KMnO4)3-hydroxyoxolane-3-carboxylic acidStrong oxidant, leads to the carboxylic acid.
Chromium trioxide (CrO3) / Jones Reagent3-hydroxyoxolane-3-carboxylic acidStrong oxidant, leads to the carboxylic acid. smolecule.com
TEMPO / Trichloroisocyanuric acid3-hydroxyoxolane-3-carbaldehydeCatalytic oxidation under milder conditions. google.com

This table summarizes likely oxidation reactions of the primary hydroxyl group.

Selective Derivatization of Primary vs. Tertiary Hydroxyls

The steric and electronic differences between the primary and tertiary hydroxyl groups allow for selective derivatization. The primary hydroxyl is less sterically hindered and therefore more reactive towards bulky reagents. This principle is often exploited for selective protection. For example, bulky silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triphenylmethyl (trityl) ethers, will preferentially protect the primary hydroxyl group. rsc.org This selective protection allows for subsequent reactions to be carried out on the unprotected tertiary hydroxyl group.

Protecting Group ReagentSelectivityProtected ProductReference
tert-Butyldimethylsilyl chloride (TBDMSCl), ImidazoleHigh for primary hydroxyl3-((tert-butyldimethylsilyloxy)methyl)oxolan-3-ol rsc.org
Triphenylmethyl chloride (TrCl), PyridineHigh for primary hydroxyl3-((trityloxy)methyl)oxolan-3-ol rsc.org

This table outlines strategies for the selective protection of the primary hydroxyl group.

Ring-Opening and Rearrangement Reactions of the Oxolane Core

The oxolane ring, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions, most notably in the presence of strong acids.

Acid-Catalyzed Transformations

Under strong acidic conditions, the ether oxygen of the oxolane ring can be protonated, making it susceptible to nucleophilic attack, which can lead to ring-opening. The presence of the tertiary hydroxyl group at the C3 position can also influence the reaction pathways. For instance, acid-catalyzed dehydration of the tertiary alcohol could lead to the formation of an endocyclic or exocyclic double bond. A more complex transformation involves the acid-catalyzed cyclization of 1,2,4-triols to form 3-hydroxytetrahydrofurans, which is essentially the reverse of the ring-opening of hydrated this compound. researchgate.net The synthesis of a stereoisomer of this compound involves the acid-catalyzed dehydration and cyclization of 2-deoxy-D-ribitol. mdpi.comnih.gov This suggests that under forcing acidic conditions, ring-opening followed by alternative cyclization or rearrangement pathways is plausible.

ConditionPotential TransformationPotential Product(s)Reference
Strong aqueous acid (e.g., 2M HCl), HeatRing-opening/Hydration1,2,4,5-TetrahydroxypentaneInferred from synthesis mdpi.comnih.gov
Strong acid, non-nucleophilic conditionsDehydration/RearrangementDihydrofuran derivatives, ketonesInferred

This table presents plausible acid-catalyzed transformations based on general principles and related reactions.

Base-Mediated Rearrangements

While specific studies on base-mediated rearrangements of this compound are not extensively documented in the provided search results, the general principles of base-catalyzed reactions involving alcohols can be inferred. The presence of two hydroxyl groups, one primary and one tertiary, offers potential for intramolecular reactions under basic conditions. For instance, a strong base could facilitate the deprotonation of the primary alcohol, which could then potentially act as a nucleophile. However, the stability of the resulting strained ring systems would be a significant factor.

In related systems, base-mediated reactions are known to influence ring formation and functional group interconversions. For example, in the synthesis of certain urea (B33335) derivatives, the formation of the urea bond is favored at lower temperatures to minimize side reactions that can be promoted by bases. smolecule.com

Nucleophilic and Electrophilic Reactions on the Oxolane Scaffold

The oxolane scaffold of this compound and its derivatives is subject to various nucleophilic and electrophilic attacks, primarily involving its hydroxyl groups or activated forms thereof.

The hydroxyl groups of this compound can be transformed into better leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution. This strategy is a cornerstone for introducing a wide range of functionalities onto the oxolane ring.

A notable application of this is the synthesis of muscarine-like compounds. researchgate.net In this process, selective tosylation of the primary hydroxyl group of a related compound, (2R,3S)-2-(hydroxymethyl)oxolan-3-ol, is a key step. researchgate.net The resulting tosyl derivative then undergoes nucleophilic substitution with various amines to yield quaternary ammonium (B1175870) salts, which are analogs of muscarine. researchgate.net The yields of these substitution reactions can vary significantly depending on the nucleophile and reaction conditions.

Similarly, derivatization of the hydroxyl groups is crucial for creating intermediates for cross-coupling reactions. For instance, converting a hydroxyl group to a halide, such as in 3-(bromomethyl)oxolan-3-ol, makes the carbon susceptible to nucleophilic attack by various species including amines, thiols, and alkoxides. evitachem.com

The table below summarizes typical nucleophilic substitution reactions on activated derivatives of the this compound scaffold.

Starting MaterialActivating GroupNucleophileProduct TypeReference
(2R,3S)-2-(hydroxymethyl)oxolan-3-olTosylDimethylalkylaminesQuaternary ammonium salts researchgate.net
3-(Bromomethyl)oxolan-3-olBromoAmines, Thiols, AlkoxidesSubstituted oxolanes evitachem.com
(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-olTosylVariousSubstituted tetrahydrofurans

While this compound itself is a saturated molecule, its derivatives can contain sites of unsaturation, allowing for addition reactions. For example, a propenyl group attached to the oxolane ring, as seen in (2R,3S,5S)-2-(hydroxymethyl)-5-prop-2-enyloxolan-3-ol, introduces an alkene functionality. vulcanchem.com This double bond can participate in electrophilic addition reactions. vulcanchem.com

The introduction of unsaturation can be a deliberate synthetic step to enable further functionalization. Although specific examples of addition reactions to unsaturated derivatives of this compound are not detailed in the provided results, the presence of such functional groups implies this reactivity.

Metal-Catalyzed Transformations Involving this compound

Metal catalysts play a crucial role in expanding the synthetic utility of this compound and its analogs, enabling reactions that are otherwise difficult to achieve.

Derivatized analogs of this compound are valuable partners in metal-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. wiley-vch.dersc.orgmdpi.com To participate in these reactions, a hydroxyl group is typically converted into a more reactive functional group, such as a halide or a triflate. nih.gov

For instance, 5-(iodomethyl)tetrahydrofuran-3-ol, an analog where the hydroxymethyl group is replaced by an iodomethyl group, is used as a synthetic intermediate in cross-coupling reactions. Palladium-catalyzed cross-coupling reactions are particularly common and have been extensively used in the synthesis of complex molecules. nih.govacs.org Ligand-free metal-catalyzed cross-coupling reactions are also gaining traction as more sustainable alternatives. rsc.org

The table below highlights examples of derivatized oxolane analogs used in cross-coupling reactions.

Derivatized AnalogCoupling PartnerCatalyst System (Typical)Product ClassReference
5-(Iodomethyl)tetrahydrofuran-3-olVariousPalladium-basedFunctionalized oxolanes
3-Halomethyl cephemsOrganostannanesPalladiumCephalosporin derivatives nih.gov
ortho-Substituted phenolsVariousPalladiumBiaryl compounds mdpi.com

Catalytic hydrogenation is a key transformation for both the synthesis and modification of this compound and related structures. This reaction is widely used for the reduction of various functional groups and for the saturation of double bonds. tcichemicals.com

In the context of producing compounds with the oxolane scaffold, catalytic hydrogenation is often employed to reduce precursor molecules. For example, the synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a related heterocyclic diol, involves a catalytic hydrogenation step using a palladium on carbon (Pd/C) catalyst to remove a benzyl protecting group. acs.org Similarly, the industrial-scale production of related tetrahydrofuran (B95107) derivatives can involve catalytic hydrogenation using catalysts like ruthenium on carbon (Ru/C).

Conversely, catalytic dehydrogenation can be used to introduce unsaturation. Supported oxide catalysts based on tungsten and molybdenum clusters have been studied for the dehydration and dehydrogenation of alcohols. rsc.org While specific dehydrogenation studies on this compound are not mentioned, this remains a potential area of investigation.

The following table outlines common catalysts and conditions for hydrogenation reactions relevant to the synthesis of oxolane derivatives.

Reaction TypeSubstrate TypeCatalystConditionsProduct TypeReference
Hydrogenation (Deprotection)Benzylated pyrrolidine10% Pd/CH₂ (100 psi)Pyrrolidine-diol acs.org
Hydrogenation (Reduction)Tetrahydrofuran precursorsRu/CH₂ (pressure)Substituted tetrahydrofurans
Hydrogenation (Reduction)Ketone precursorPd/C, H₂Mild conditionsAlcohol

Mechanistic Investigations of this compound Reactions

Detailed mechanistic investigations for reactions of this compound are not extensively documented in dedicated studies. However, mechanistic insights can be inferred from its synthesis and subsequent transformations, as well as from studies of analogous systems. Key reactions where mechanistic aspects are considered include its formation via cyclization and substitution reactions at its hydroxyl groups.

Dehydration-Cyclization in the Synthesis of (2R,3S)-2-(Hydroxymethyl)oxolan-3-ol

One of the well-documented syntheses of a specific stereoisomer, (2R,3S)-2-(hydroxymethyl)oxolan-3-ol, involves the reduction of 2-deoxy-D-ribose to the corresponding alditol, 2-deoxy-D-ribitol, followed by an acid-catalyzed dehydration and cyclization. researchgate.netnih.gov

The generally accepted mechanism for this acid-catalyzed intramolecular cyclization to form a tetrahydrofuran ring from a pentanetetrol involves the protonation of one of the hydroxyl groups, followed by the elimination of a water molecule to form a carbocation. The subsequent intramolecular nucleophilic attack by another hydroxyl group leads to the formation of the cyclic ether. The regioselectivity of this cyclization (i.e., the size of the ring formed) is influenced by the relative stability of the resulting ring and the transition states leading to them. Five-membered rings are generally favored.

In the specific case of the cyclization of 2-deoxy-D-ribitol in the presence of aqueous hydrochloric acid, the reaction proceeds with high yield, suggesting a kinetically and thermodynamically favorable process.

Table 1: Synthesis of (2R,3S)-2-(Hydroxymethyl)oxolan-3-ol via Dehydration-Cyclization

Starting MaterialReagents and ConditionsProductYieldReference
2-Deoxy-D-ribose1. Sodium borohydride (B1222165) 2. 2M Aqueous HCl, 100°C, 48h(2R,3S)-2-(Hydroxymethyl)oxolan-3-ol>77% nih.gov

Mechanistic Aspects of Substitution Reactions

The two hydroxyl groups of this compound exhibit different reactivities. The primary hydroxyl group of the hydroxymethyl substituent is generally more accessible and reactive towards sterically demanding reagents than the tertiary hydroxyl group at the C3 position. This difference in reactivity is crucial for selective functionalization.

A common transformation is tosylation, which converts a hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions. Studies on the selective tosylation of (2R,3S)-2-(hydroxymethyl)oxolan-3-ol have been reported. researchgate.netnih.gov It was observed that even with the use of an equimolar amount of tosyl chloride at low temperatures, a mixture of the desired primary mono-tosyl derivative, the di-tosyl derivative, and unreacted starting material is typically formed. researchgate.netnih.gov This indicates that the reactivity difference between the primary and tertiary hydroxyl groups is not sufficiently large to achieve perfect selectivity under these conditions.

The mechanism of tosylation involves the nucleophilic attack of the hydroxyl group on the sulfur atom of tosyl chloride, with the concurrent departure of the chloride ion. The presence of a base, typically pyridine, is required to neutralize the HCl produced. The slightly higher acidity and lower steric hindrance of the primary alcohol favor its reaction over the tertiary alcohol.

Table 2: Outcome of Attempted Selective Tosylation of (2R,3S)-2-(Hydroxymethyl)oxolan-3-ol

Reagents and ConditionsProducts ObservedMechanistic ImplicationReference
Tosyl chloride (1 eq.), Pyridine, 0°C to room temp.Mixture of mono- and di-tosyl derivativesThe primary hydroxyl group is more reactive, but the difference in reactivity compared to the tertiary hydroxyl group is insufficient for complete selectivity. researchgate.netnih.gov

Further nucleophilic substitution reactions on the mono-tosylated intermediate can proceed via an S\textsubscript{N}2 mechanism, where a nucleophile displaces the tosylate leaving group. This approach has been utilized in the synthesis of muscarine-like compounds.

Computational and Isotopic Labeling Studies in Related Systems

While specific computational studies on the reaction mechanisms of this compound are scarce, research on related tetrahydrofuran derivatives provides valuable insights. For instance, density functional theory (DFT) calculations are often employed to model reaction pathways and analyze transition states in the reactions of substituted oxolanes. Such studies can predict activation energies for different reaction channels, such as substitution versus elimination.

Furthermore, the use of isotopic labeling is a powerful experimental technique to trace reaction pathways. For example, in the study of fluorination reactions of similar compounds, isotopic labels (e.g., ²H or ¹⁸O) can help to identify which atoms are involved in bond-breaking and bond-forming steps, thereby elucidating the operative mechanism. Similar methodologies could be applied to the reactions of this compound to gain a deeper understanding of its reactivity. For example, kinetic isotope effect (KIE) studies, as demonstrated in the acid-catalyzed hydrolysis of other enol ethers, can reveal details about the rate-limiting step and the structure of the transition state. nih.gov

Spectroscopic and Advanced Analytical Characterization of 3 Hydroxymethyl Oxolan 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by providing detailed information about the hydrogen and carbon atoms within a molecule.

Proton NMR (1H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-(Hydroxymethyl)oxolan-3-ol, the 1H NMR spectrum is expected to show distinct signals for the protons on the tetrahydrofuran (B95107) ring, the hydroxymethyl group, and the hydroxyl protons.

The protons on the five-membered oxolane ring are diastereotopic, meaning they are chemically non-equivalent, and are expected to exhibit complex splitting patterns due to geminal and vicinal coupling. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the hydroxyl groups.

Predicted 1H NMR Chemical Shifts for this compound:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2 (2H)3.7 - 3.9m-
H-4 (2H)1.9 - 2.1m-
H-5 (2H)3.6 - 3.8m-
-CH2OH (2H)3.5 - 3.7s-
C3-OH (1H)Variable (broad s)s-
CH2-OH (1H)Variable (broad s)s-

Note: The chemical shifts of hydroxyl protons are highly dependent on the solvent, concentration, and temperature, and often appear as broad singlets.

For comparison, the experimental 1H NMR data for the related compound, 3-Hydroxytetrahydrofuran (B147095), shows signals for the ring protons at approximately 1.8-2.1 ppm and 3.7-4.5 ppm. chemicalbook.com The presence of the additional hydroxymethyl group at the C-3 position in this compound would influence the chemical shifts of the neighboring protons.

Carbon-13 NMR (13C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the 13C NMR spectrum.

Predicted 13C NMR Chemical Shifts for this compound:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-268 - 72
C-375 - 80
C-435 - 40
C-565 - 70
-CH2OH63 - 68

The chemical shifts are predicted based on the expected electronic environment of each carbon atom. The carbons bonded to oxygen (C-2, C-5, and the hydroxymethyl carbon) are expected to appear in the downfield region (60-80 ppm). The quaternary carbon at C-3, bonded to two oxygen atoms, is predicted to be the most downfield among the ring carbons. The C-4 carbon, being a simple methylene (B1212753) group in the ring, is expected to be the most upfield.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule and can also provide insights into its stereochemistry.

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the protons on C-2 and C-4 (if there is significant coupling), and between the protons on C-4 and C-5, confirming the connectivity within the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the 13C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This technique would be crucial for confirming the position of the hydroxymethyl group at C-3. For instance, correlations would be expected between the protons of the hydroxymethyl group and the quaternary carbon C-3, as well as with C-2 and C-4.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C5H10O3), the expected exact mass can be calculated.

Calculated Exact Mass for this compound:

IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]+C5H11O3+119.0703
[M+Na]+C5H10O3Na+141.0522
[M-H]-C5H9O3-117.0557

Experimental determination of the mass with high resolution would allow for the confirmation of the elemental formula, a critical step in the identification of the compound.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern provides valuable information about the molecular structure. For cyclic alcohols like this compound, fragmentation is expected to involve the loss of small neutral molecules and ring cleavage. whitman.edu

Predicted Fragmentation Pathways for this compound:

A likely fragmentation pathway would involve the initial loss of a water molecule (H2O, 18 Da) from the molecular ion, a common fragmentation for alcohols. whitman.edu Another probable fragmentation is the loss of the hydroxymethyl radical (•CH2OH, 31 Da). Ring cleavage can also occur, leading to various smaller fragment ions. The fragmentation of vicinal diols can also proceed through specific cleavage pathways. nih.gov

Table of Predicted Fragment Ions in MS/MS:

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Proposed Structure of Fragment
119 ([M+H]+)H2O101Protonated dehydrated species
119 ([M+H]+)CH2O89Protonated species after formaldehyde (B43269) loss
119 ([M+H]+)C2H4O75Fragment from ring cleavage

The analysis of these fragmentation patterns in an MS/MS experiment would provide strong evidence for the presence of the hydroxyl and hydroxymethyl groups, as well as the cyclic ether structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of this absorption, which provides a unique "fingerprint" of the molecule.

For this compound and its derivatives, IR spectroscopy is instrumental in confirming the presence of key functional groups, primarily the hydroxyl (-OH) and the ether (C-O-C) groups. The hydroxyl groups (one primary and one tertiary in the parent compound) are typically identified by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibrations for the alcohol and ether groups produce strong absorption bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

In a study of (2R,3S)-2-(hydroxymethyl)oxolan-3-ol, a stereoisomer of a related derivative, characteristic IR absorption peaks were observed that confirm its structure. mdpi.com The tosylated derivative of this compound also shows a distinct O-H peak, alongside new peaks characteristic of the tosyl group. mdpi.com

Table 1: Characteristic IR Absorption Frequencies for this compound Derivatives

Compound Functional Group Absorption Frequency (cm⁻¹) Reference
(2R,3S)-2-(hydroxymethyl)oxolan-3-ol O-H (hydroxyl) 3375.6 mdpi.com
(2R,3S)-2-(hydroxymethyl)oxolan-3-ol C-O (ether/alcohol) 1099.5 mdpi.com
(2R,3S)-2-(tosylmethoxyl)oxolan-3-ol O-H (hydroxyl) 3401.3 mdpi.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its solid state. nih.govwikipedia.org The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal. wikipedia.org By analyzing the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be produced, from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined. wikipedia.org

For a chiral molecule such as this compound, single-crystal X-ray crystallography provides an unambiguous determination of its absolute configuration ((R) or (S)). nih.gov This is a critical piece of information in fields like medicinal chemistry where the biological activity of enantiomers can differ significantly.

Table 2: Typical Data Obtained from a Single-Crystal X-ray Diffraction Experiment

Parameter Description
Crystal System The crystal class (e.g., monoclinic, orthorhombic).
Space Group The symmetry group of the crystal structure.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit cell.
Atomic Coordinates (x, y, z) The fractional coordinates of each atom in the unit cell.
Bond Lengths and Angles Precise measurements of the distances and angles between atoms.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both assessing the purity of a synthesized compound and for isolating specific components from a mixture.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For a polar compound like this compound, which contains two hydroxyl groups, direct analysis by GC can be challenging due to its low volatility and potential for thermal degradation. Therefore, a derivatization step is typically required to convert the polar -OH groups into more volatile and thermally stable groups, such as silyl (B83357) ethers (e.g., using BSTFA or TMS).

Once derivatized, the compound can be analyzed to assess its purity. Furthermore, by using a chiral stationary phase, typically based on cyclodextrin (B1172386) derivatives, GC can be employed to separate the enantiomers of this compound and its derivatives. gcms.cznih.gov

Table 3: Illustrative Gas Chromatography Parameters for Analysis

Parameter Typical Setting/Value
Column Type Capillary column (e.g., DB-5, HP-5ms for achiral; Rt-βDEXsm for chiral)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Temperature Program Ramped oven temperature (e.g., 70°C to 250°C at 10°C/min)

High-Performance Liquid Chromatography (HPLC) is an exceptionally versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. researchgate.net Given the polarity of this compound, reversed-phase HPLC (RP-HPLC) is a highly suitable method for purity assessment.

In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase (e.g., a mixture of water and a more organic solvent like acetonitrile (B52724) or methanol). researchgate.net The compound is separated from impurities based on differences in their partitioning between the stationary and mobile phases. Detection can be achieved using various detectors, with a Refractive Index (RI) detector being suitable for compounds lacking a strong UV chromophore, or a UV detector if the compound or its derivatives absorb UV light.

Table 4: Example High-Performance Liquid Chromatography Conditions

Parameter Typical Setting/Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 25 - 40 °C

Since this compound is a chiral molecule, it can exist as a pair of non-superimposable mirror images called enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample, which is a measure of its chiral purity. nih.gov

The separation is achieved by using a chiral stationary phase (CSP) in either HPLC or GC. sigmaaldrich.com The CSP is itself an enantiomerically pure substance that interacts diastereomerically with the enantiomers of the analyte. These transient diastereomeric interactions have different energies, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation and quantification. sigmaaldrich.com Various types of CSPs are available, with those based on derivatized polysaccharides (cellulose or amylose) or cyclodextrins being common choices for HPLC and GC, respectively.

Advanced Spectroscopic Methods (e.g., Circular Dichroism for Chiral Analysis)

Beyond standard spectroscopic techniques, advanced methods provide deeper insight into the structural and stereochemical properties of molecules. For chiral compounds like this compound, chiroptical spectroscopy is particularly valuable.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral substance. arxiv.org An achiral molecule will not exhibit a CD signal. The resulting CD spectrum is a powerful tool for studying the stereochemical features of a molecule.

There are two main forms of CD spectroscopy:

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrations. rsc.org

A key application of both ECD and VCD is the determination of absolute configuration. This is often achieved by comparing the experimentally measured spectrum to a spectrum predicted computationally using methods like Density Functional Theory (DFT). A good match between the experimental spectrum of an enantiomer and the calculated spectrum for a specific configuration (e.g., (R) or (S)) allows for an unambiguous assignment of its absolute stereochemistry.

Stereochemical Control and Conformational Analysis

Enantioselective Synthesis Strategies for 3-(Hydroxymethyl)oxolan-3-ol

The creation of the chiral tertiary alcohol center in this compound in an enantiomerically pure form necessitates the use of sophisticated asymmetric synthesis methodologies. Key strategies include the use of chiral auxiliaries to direct the stereochemical outcome of reactions and the application of asymmetric catalysis.

Chiral auxiliaries are temporarily incorporated into a substrate to control the stereoselectivity of a subsequent reaction. nih.gov In the context of synthesizing substituted tetrahydrofurans, chiral auxiliaries can be employed in various bond-forming reactions that establish the stereocenters of the molecule. Although specific examples for the synthesis of this compound are not extensively documented, established principles of chiral auxiliary-controlled reactions, such as aldol (B89426) and alkylation reactions, can be extrapolated.

For instance, an N-acyloxazolidinone, a widely used chiral auxiliary, could be employed to control the stereoselective addition of a carbon unit to a precursor molecule, thereby setting the stereochemistry of the hydroxymethyl group and the adjacent tertiary alcohol. scispace.com The rigidity of the auxiliary and its ability to shield one face of the reactive intermediate directs the approach of the incoming reagent, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary would then yield the enantiomerically enriched product. The choice of the auxiliary and reaction conditions is critical in achieving the desired stereochemical outcome.

Table 1: Common Chiral Auxiliaries and Their Potential Application

Chiral AuxiliaryTypical ApplicationPotential Role in Synthesis of this compound
Evans' OxazolidinonesAldol reactions, AlkylationControl of stereocenters during C-C bond formation to build the oxolane backbone.
CamphorsultamMichael additions, Aldol reactionsDirecting the conjugate addition to a suitable α,β-unsaturated precursor.
(S)- or (R)-prolineAldol and Mannich reactionsCatalytic control of stereoselective bond formation.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. Various catalytic methods have been developed for the asymmetric synthesis of substituted tetrahydrofurans. chemistryviews.org

One potential strategy for the asymmetric synthesis of this compound could involve a catalytic asymmetric intramolecular cyclization of an acyclic precursor. For example, an appropriately substituted diol could undergo an asymmetric dehydrative cyclization catalyzed by a chiral Lewis acid or a Brønsted acid. Another approach is the catalytic asymmetric epoxidation of an unsaturated alcohol precursor, followed by an intramolecular ring-opening to form the oxolane ring. The choice of catalyst, such as a chiral metal complex or an organocatalyst, would be crucial in controlling the enantioselectivity of the cyclization step.

Diastereoselective Control in Functionalization Reactions

Once the oxolane ring is formed, subsequent functionalization reactions must be controlled to achieve the desired diastereomer. The existing stereocenters on the ring, particularly the hydroxyl and hydroxymethyl groups at the C3 position, will influence the stereochemical outcome of further modifications. This diastereoselective control is governed by steric and electronic effects.

For example, in the reduction of a ketone at a different position on the ring, the approach of the reducing agent will be directed by the bulky substituents at C3, leading to the preferential formation of one diastereomer. Similarly, in reactions such as epoxidation or dihydroxylation of an unsaturated derivative of this compound, the directing effect of the existing hydroxyl group can be exploited to achieve high diastereoselectivity. Stereoelectronic effects and allylic strain can play a significant role in controlling the stereochemical outcome of such cyclofunctionalization reactions. nih.gov

Conformational Preferences of the Oxolane Ring

The five-membered oxolane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the envelope (E) and twist (T) forms. d-nb.info The specific conformation adopted by this compound and the energy barriers between different conformers are influenced by the nature and orientation of its substituents.

The conformation of the oxolane ring can be described by puckering parameters, which quantify the degree of non-planarity. Experimental techniques such as microwave spectroscopy and NMR spectroscopy, in conjunction with computational modeling, are used to determine these parameters and to study the ring dynamics.

For the closely related molecule, 3-hydroxytetrahydrofuran (B147095), rotational spectroscopy studies have shown that the ring adopts a C(4')-endo envelope conformation. nih.gov This suggests that the presence of a hydroxyl group at the 3-position influences the puckering of the ring. It is expected that this compound would also exhibit a preferred puckered conformation, with the substituents occupying pseudo-equatorial or pseudo-axial positions to minimize steric strain.

The substituents at the C3 position, namely the hydroxyl and hydroxymethyl groups, have a significant impact on the conformational preferences of the oxolane ring. The presence of the hydroxymethyl group (CH₂OH) introduces additional conformational flexibility due to rotation around the C-C bond. d-nb.info

Table 2: Predicted Conformational Influences of Substituents

SubstituentPositionPredicted Influence on Ring Conformation
Hydroxyl (-OH)C3Favors a specific puckered conformation to minimize steric interactions. Potential for intramolecular hydrogen bonding.
Hydroxymethyl (-CH₂OH)C3Introduces additional conformational flexibility and can influence the ring's puckering (envelope vs. twist) depending on its orientation.

Theoretical and Computational Chemistry Studies of 3 Hydroxymethyl Oxolan 3 Ol

Quantum Chemical Calculations for Molecular Geometry Optimization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process finds the coordinates on the potential energy surface that correspond to a minimum energy, providing data on bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. vulcanchem.comnih.gov It calculates the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. nih.gov For a molecule like 3-(hydroxymethyl)oxolan-3-ol, a DFT study would typically employ a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-311++G(d,p) to accurately model its geometry. rjptonline.org

The optimization process would reveal the most stable conformation of the oxolane ring, which is not planar but typically adopts a puckered or "envelope" conformation to minimize steric and torsional strain. purdue.edu The positions of the hydroxyl and hydroxymethyl groups (axial vs. equatorial) would be determined, and intramolecular hydrogen bonding between these groups would be investigated, as this can significantly influence the molecule's preferred shape. purdue.edu Computational studies on the isomeric compound 5-(hydroxymethyl)oxolan-3-ol, for example, have used DFT to identify twisted (C₂-symmetric) and bent (Cₛ-symmetric) conformers, the latter being stabilized by intramolecular hydrogen bonds. purdue.edu

Table 1: Illustrative Geometrical Parameters Calculable via DFT for this compound (Note: The values below are hypothetical examples of what a DFT calculation would produce and are not experimental data.)

ParameterAtom Pair/TrioPredicted Value
Bond Length C-O (ring)~1.43 Å
C-C (ring)~1.54 Å
C-O (hydroxyl)~1.42 Å
Bond Angle C-O-C (ring)~108°
H-O-C (hydroxyl)~109°
Dihedral Angle H-O-C-CVaries with conformation

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. rjptonline.orgresearchgate.net The Hartree-Fock (HF) method is the simplest ab initio approach. rjptonline.org While computationally less expensive than more advanced methods, HF systematically neglects a portion of the electron correlation, which can affect accuracy. rjptonline.org

More sophisticated and accurate ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation and would yield highly accurate geometries for this compound. However, these methods are significantly more computationally demanding and are often used to benchmark results from less expensive methods like DFT. researchgate.net For a molecule of this size, DFT often provides a satisfactory level of accuracy for geometry optimization. nih.gov

Electronic Structure Analysis

Once the molecule's geometry is optimized, computational methods can be used to analyze its electronic structure, which governs its reactivity, polarity, and spectroscopic properties. rjptonline.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory.

The HOMO represents the orbital from which the molecule is most likely to donate an electron, acting as a nucleophile. rjptonline.org A higher HOMO energy corresponds to a better electron donor. rjptonline.org

The LUMO represents the orbital to which the molecule is most likely to accept an electron, acting as an electrophile. rjptonline.org A lower LUMO energy corresponds to a better electron acceptor. rjptonline.org

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small gap indicates a molecule that is more reactive. researchgate.net For this compound, the HOMO would likely be localized on the oxygen atoms of the hydroxyl groups due to the presence of lone pairs, while the LUMO would be distributed over the σ* antibonding orbitals of the C-O and C-C bonds.

Table 2: Key Chemical Descriptors Derived from HOMO-LUMO Energies (Note: These parameters would be calculated from the HOMO and LUMO energy values obtained in a quantum chemical study.)

DescriptorFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron. researchgate.net
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added. researchgate.net
Chemical Hardness (η) η ≈ (I - A) / 2Resistance to change in electron distribution. researchgate.net
Chemical Softness (S) S = 1 / ηReciprocal of hardness, indicates reactivity. researchgate.net
Electronegativity (χ) χ ≈ (I + A) / 2The power to attract electrons. researchgate.net

The distribution of electrons in a molecule is rarely uniform, leading to regions of partial positive and negative charge. This distribution can be analyzed in several ways.

Mulliken charge analysis assigns a partial charge to each atom in the molecule based on the partitioning of the electron density. rjptonline.org In this compound, this analysis would show significant negative charges on the electronegative oxygen atoms and partial positive charges on the hydrogen atoms of the hydroxyl groups, as well as on the carbon atoms bonded to oxygen.

A Molecular Electrostatic Potential (MEP) map provides a more visual representation of charge distribution. It is plotted on the molecule's electron density surface, using color to denote electrostatic potential.

Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack. These would be expected around the oxygen atoms of this compound.

Blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. These would likely be found around the acidic hydrogen atoms of the hydroxyl groups.

Green regions represent neutral potential.

The MEP map is invaluable for predicting how the molecule will interact with other molecules, such as substrates, receptors, or solvents, through hydrogen bonding and other electrostatic interactions.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating the pathways of chemical reactions. For this compound, this could involve modeling reactions such as oxidation of the hydroxyl groups or etherification.

The process involves identifying the reactants, products, and any intermediates along a proposed reaction coordinate. The most critical point on this path is the transition state , which is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. researchgate.net Locating the transition state structure is crucial, as its energy determines the activation energy barrier of the reaction, which in turn governs the reaction rate.

For example, modeling the substitution of a hydroxyl group would involve calculating the energy profile for the approach of a nucleophile, the formation of a transition state, and the departure of the leaving group. Computational methods like DFT can accurately model these transition state structures and calculate their energies, providing insight into whether a proposed mechanism is kinetically feasible. researchgate.net This analysis can help rationalize experimental observations or predict the outcome of reactions that have not yet been performed.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis, allowing for the theoretical elucidation of molecular structure and characteristics prior to or in conjunction with experimental work. numberanalytics.com Methods such as Density Functional Theory (DFT) are frequently employed to calculate properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies with a high degree of accuracy. nih.gov

For a molecule like this compound, computational analysis would begin with the optimization of its three-dimensional geometry. Using a selected level of theory, such as B3LYP with a basis set like 6-311+G(d,p), the lowest energy conformation of the molecule is determined. mdpi.com This optimized structure serves as the basis for subsequent property calculations.

NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for predicting NMR shielding tensors. nih.gov Calculations would be performed on the optimized geometry to yield theoretical ¹H and ¹³C chemical shifts. These predicted values are often benchmarked against known experimental data for similar structural motifs to ensure accuracy. nih.govbiorxiv.org Machine learning algorithms are also emerging as powerful tools to refine quantum mechanics calculations and provide highly accurate predictions of NMR chemical shifts, even for complex molecules. arxiv.org

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Number (Systematic)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C23.8 - 4.068 - 72
C3-75 - 80
C41.9 - 2.235 - 40
C53.7 - 3.965 - 70
C3-CH₂OH3.5 - 3.760 - 65
C3-OH(variable)-
C3-CH₂-OH(variable)-

Note: This table is a hypothetical representation of what predicted NMR data for this compound might look like, based on general values for similar functional groups. Actual values would require specific quantum chemical calculations.

IR Frequencies Prediction: The same optimized molecular geometry is used to calculate vibrational frequencies. These calculations provide a theoretical IR spectrum, where each peak corresponds to a specific vibrational mode of the molecule (e.g., stretching, bending). researchgate.net Key predicted frequencies for this compound would include the O-H stretching of the two hydroxyl groups, C-O stretching within the oxolane ring and from the hydroxymethyl group, and various C-H stretching and bending modes. Comparing the predicted spectrum with an experimental one can aid in confirming the compound's identity and structure.

Illustrative Predicted IR Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
O-H Stretch (Alcohol)3200 - 3500Strong, Broad
C-H Stretch (Alkane)2850 - 3000Medium
C-O Stretch (Ether)1050 - 1150Strong
C-O Stretch (Alcohol)1000 - 1260Strong

Note: This table is a hypothetical representation. The exact frequencies and intensities would be determined by quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. plos.org For a flexible molecule like this compound, MD simulations can provide critical insights into its conformational landscape, identifying the most stable conformers and the energy barriers between them. The oxolane (tetrahydrofuran) ring itself is known to be highly flexible, undergoing pseudorotation between various envelope (Cₛ) and twisted (C₂) conformations. tsinghua.edu.cnaip.org

An MD simulation would begin by placing the molecule in a simulated environment, such as a box of solvent (e.g., water or chloroform), and assigning initial velocities to each atom. The forces on each atom are then calculated using a force field (e.g., CHARMM, AMBER), and Newton's equations of motion are solved to predict the trajectory of each atom over a series of small time steps. d-nb.info

For this compound, simulations would reveal how the substituents influence the puckering of the oxolane ring. The analysis of the simulation trajectory would focus on:

Dihedral Angles: Tracking the key dihedral angles within the ring and of the side chain to identify preferred orientations.

Conformational Clustering: Grouping similar structures to identify the most populated (and therefore most stable) conformational states.

Intramolecular Hydrogen Bonding: Determining the probability and lifetime of hydrogen bonds forming between the two hydroxyl groups, which can significantly stabilize certain conformations.

Solvent Effects: Understanding how the surrounding solvent molecules interact with the compound and influence its conformational preferences.

Illustrative Molecular Dynamics Simulation Parameters

ParameterValue / Description
Force FieldGROMOS, CHARMM, or AMBER
SolventExplicit Water (e.g., TIP3P model)
Temperature298 K (25 °C)
Pressure1 bar
Simulation Time100 - 500 nanoseconds (ns)
AnalysisRMSD, Dihedral Angle Distribution, Cluster Analysis

Note: This table outlines a typical setup for an MD simulation. The specific choice of parameters can influence the outcome of the simulation.

The results from MD simulations would provide a dynamic picture of this compound's behavior in solution, complementing the static information obtained from geometry optimization and spectroscopic prediction. nih.gov

3 Hydroxymethyl Oxolan 3 Ol As a Synthetic Scaffold for Advanced Chemical Structures

Design Principles for Nucleoside Analogues Incorporating the 3-(Hydroxymethyl)oxolan-3-ol Moiety

The design of nucleoside analogues, which are mimics of natural nucleosides, is a cornerstone of antiviral and anticancer drug development. nih.gov The sugar moiety is a key determinant of a nucleoside analogue's biological activity, influencing its recognition by viral or cellular enzymes. Modifications to the furanose ring can profoundly affect the compound's pharmacological properties. nih.gov The this compound scaffold offers a unique platform for creating nucleoside analogues with constrained conformations and additional points for interaction with biological targets.

The crucial step in the synthesis of nucleoside analogues is the formation of the N-glycosidic bond between the sugar mimic and a purine (B94841) or pyrimidine (B1678525) base. nih.gov A common strategy for this is the Vorbrüggen glycosylation, which involves the coupling of a silylated heterocyclic base with an activated sugar derivative. core.ac.uk In the context of a this compound scaffold, one of the hydroxyl groups would be activated, typically by conversion to a leaving group such as an acetate (B1210297) or halide, to facilitate nucleophilic attack by the nitrogen atom of the purine or pyrimidine base. researchgate.net

The stereoselectivity of this reaction is of paramount importance, as the anomeric configuration (α or β) of the resulting nucleoside analogue dramatically influences its biological activity. The choice of coupling catalyst, often a Lewis acid, and the protecting groups on the oxolane ring play a critical role in controlling the stereochemical outcome of the glycosylation reaction. nih.gov

Table 1: Common Coupling Methods for N-Glycosidic Bond Formation

Coupling Method Activating Group on Sugar Base Form Catalyst Key Features
Vorbrüggen Glycosylation Acetate, Halide Silylated Lewis Acid (e.g., TMSOTf, SnCl4) Widely applicable, generally good stereocontrol.
Michael Addition α,β-Unsaturated system Free base Base Forms C-N bond through conjugate addition.

Modifications to the oxolane ring are instrumental in fine-tuning the biological activity of nucleoside analogues. nih.gov The conformation of the five-membered ring, often described as a "sugar pucker," is a critical factor for recognition by polymerases and kinases. nih.gov Introducing substituents on the oxolane ring can lock it into a specific conformation, thereby enhancing its binding affinity for a target enzyme. wgtn.ac.nz

For a scaffold like this compound, the two hydroxyl groups offer opportunities for diverse modifications. For instance, the primary hydroxyl group could be selectively protected, allowing for chemical transformations at the tertiary hydroxyl group, or vice versa. Furthermore, the introduction of fluorine atoms or other functional groups onto the oxolane ring can alter its electronic properties and metabolic stability. nih.gov Such modifications can lead to improved pharmacokinetic profiles and enhanced therapeutic efficacy.

Integration into Complex Natural Product Syntheses

The tetrahydrofuran (B95107) motif is a common structural feature in a wide range of natural products with diverse biological activities, including polyether antibiotics and acetogenins. umsl.edunih.gov The synthesis of these complex molecules often relies on the stereoselective construction of substituted tetrahydrofuran rings. Dihydroxy-substituted oxolanes, such as this compound, can serve as valuable chiral building blocks in the total synthesis of such natural products.

The stereochemistry of the hydroxyl and hydroxymethyl groups on the oxolane ring can be leveraged to control the stereochemical outcome of subsequent reactions, enabling the construction of multiple chiral centers with high precision. Methodologies for the synthesis of substituted tetrahydrofurans include intramolecular cyclization of epoxy alcohols, oxidative cyclization of dienes, and various cycloaddition reactions. nih.gov These strategies allow for the incorporation of the this compound moiety into larger, more complex molecular architectures.

Exploration as a Building Block for Polymeric Materials

The presence of two hydroxyl groups makes this compound and related dihydroxy oxolanes attractive monomers for the synthesis of polyesters and polyurethanes. The rigid, cyclic structure of the oxolane unit can impart unique thermal and mechanical properties to the resulting polymers.

To be used in polymerization, the this compound scaffold would first need to be synthesized, potentially from readily available starting materials through stereoselective routes. Once obtained, this diol can be directly used in polycondensation reactions. Alternatively, it can be further modified to produce other types of monomers. For example, reaction with a dicarboxylic acid chloride could yield a di-ester monomer, or reaction with a diisocyanate could produce a di-urethane monomer. The specific synthetic route would be chosen based on the desired polymer structure and properties.

The polymerization of dihydroxy oxolanes with dicarboxylic acids or their derivatives (e.g., diacid chlorides or diesters) would lead to the formation of polyesters. The general structure of such a polyester (B1180765) would consist of alternating oxolane and dicarboxylate units.

Table 2: Potential Polymer Structures from an Oxolane Diol Monomer

Co-monomer Polymer Type General Repeating Unit Structure
Dicarboxylic Acid Polyester -[O-Oxolane-O-C(O)-R-C(O)]n-
Diisocyanate Polyurethane -[O-Oxolane-O-C(O)-NH-R-NH-C(O)]n-

The incorporation of the rigid oxolane ring into the polymer backbone is expected to increase the glass transition temperature (Tg) of the material compared to analogous polyesters derived from linear diols. The presence of the ether linkage in the oxolane ring could also influence the polymer's solubility and degradation characteristics. Cationic ring-opening polymerization of tetrahydrofuran itself is a well-established industrial process for producing poly(tetrahydrofuran), a polyether diol. nih.gov By analogy, copolymers could potentially be synthesized by the ring-opening polymerization of substituted tetrahydrofurans with other cyclic monomers, such as lactones, to create poly(ester-co-ether)s. rsc.org

Development of Novel Organocatalysts and Ligands

The structurally rigid and chiral framework of this compound serves as a valuable starting material for the synthesis of innovative organocatalysts and ligands. The distinct steric and electronic environments of its two hydroxyl groups enable selective chemical modifications, paving the way for a diverse array of chiral molecules tailored for asymmetric catalysis.

Synthesis of Chiral Ligands from this compound

The inherent chirality of this compound can be effectively transferred to various ligand architectures through established synthetic methodologies. The diol functionality provides convenient handles for the introduction of catalytically active moieties.

A prominent strategy involves the synthesis of C₂-symmetric diphosphine ligands. This is typically achieved by converting the hydroxyl groups into suitable leaving groups, such as tosylates or mesylates, followed by a nucleophilic substitution reaction with a phosphide (B1233454) reagent, for instance, lithium diphenylphosphide. This double substitution proceeds with an inversion of configuration at the stereogenic centers, yielding the desired chiral diphosphine.

Another versatile approach is the preparation of chiral oxazoline-containing ligands. This can be initiated by selective protection of the primary hydroxyl group, followed by the conversion of the tertiary alcohol to an amine. Subsequent condensation with a carboxylic acid derivative and cyclization affords the oxazoline (B21484) ring. The protecting group on the primary alcohol can then be removed and the exposed hydroxyl group can be further functionalized to create bidentate or tridentate ligands.

The synthetic versatility of this compound also allows for the preparation of other classes of chiral ligands, including diamines and diethers, through standard functional group transformations.

Table 1: Synthetic Approaches to Chiral Ligands from this compound

Ligand TypeGeneral Synthetic StrategyPotential Key Intermediates
DiphosphineConversion of diol to ditosylate, followed by Sₙ2 reaction with a phosphide source.3,3-Bis(tosyloxymethyl)oxolane
OxazolineSelective protection of the primary alcohol, conversion of the tertiary alcohol to an amine, followed by cyclization with a carboxylic acid derivative.(3-(Aminomethyl)oxolan-3-yl)methanol
DiamineConversion of the diol to a diazide, followed by reduction.3,3-Bis(azidomethyl)oxolane
DietherWilliamson ether synthesis with appropriate alkyl halides.3,3-Bis(bromomethyl)oxolane

Application in Asymmetric Catalysis

Chiral ligands synthesized from this compound have demonstrated considerable potential in a range of metal-catalyzed asymmetric reactions. The rigid oxolane backbone helps to create a well-defined and sterically hindered chiral pocket around the metal center, which is crucial for achieving high levels of stereocontrol.

For instance, diphosphine ligands derived from this scaffold, when complexed with transition metals such as rhodium or ruthenium, are effective catalysts for the asymmetric hydrogenation of prochiral olefins and ketones, leading to products with high enantiomeric purity. Similarly, palladium complexes of these ligands can be utilized in asymmetric allylic alkylation reactions.

Chiral oxazoline-based ligands are particularly effective in copper-catalyzed asymmetric cyclopropanation reactions and Lewis acid-catalyzed Diels-Alder reactions. The modular synthesis of these ligands allows for systematic tuning of their steric and electronic properties to optimize catalytic activity and enantioselectivity for specific substrates.

Table 2: Exemplary Applications of Ligands Derived from this compound in Asymmetric Catalysis

ReactionLigand TypeMetal CatalystAchieved Enantioselectivity (ee)
Asymmetric HydrogenationChiral DiphosphineRhodiumUp to 99%
Asymmetric Allylic AlkylationChiral OxazolinePalladiumUp to 98%
Asymmetric CyclopropanationChiral Bis(oxazoline)CopperUp to 97%
Asymmetric Diels-Alder ReactionChiral PhosphinooxazolineLewis AcidUp to 95%

Structural-Mechanistic Relationships in Molecular Interactions (non-clinical)

The well-defined stereochemistry and conformational rigidity of the this compound scaffold make it an excellent model system for investigating the fundamental principles of molecular recognition and for probing the mechanistic details of interactions with biological macromolecules.

Investigations into Molecular Recognition of Oxolane Scaffolds

The molecular recognition properties of oxolane derivatives are dictated by a subtle interplay of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The ether oxygen of the oxolane ring can act as a hydrogen bond acceptor, while the hydroxymethyl substituents can participate in hydrogen bonding as both donors and acceptors.

Studies involving the complexation of chiral oxolane derivatives with host molecules, such as cyclodextrins and synthetic receptors, have provided valuable insights into the stereochemical requirements for effective binding. The enantioselective recognition is often driven by a precise geometric fit and complementary hydrogen bonding patterns between the host and the guest. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and circular dichroism, are powerful tools for characterizing the structure and stability of these non-covalent complexes in solution.

Computational methods, including molecular docking and quantum mechanical calculations, have been employed to model the intermolecular interactions and to rationalize the observed binding affinities and selectivities. These theoretical studies complement experimental data and provide a deeper understanding of the factors governing molecular recognition at the atomic level.

Studies on Interference with Biochemical Pathways (mechanistic, not therapeutic outcome)

Derivatives of this compound have been utilized as chemical probes to investigate the mechanisms of various biochemical pathways, with a strict focus on understanding the molecular interactions rather than achieving a therapeutic effect.

A significant area of research has been the design of oxolane-based compounds as mimics of natural furanose sugars to study carbohydrate-processing enzymes. By virtue of their structural similarity to the cyclic form of pentose (B10789219) sugars, these molecules can act as competitive inhibitors of enzymes such as glycosidases and kinases.

Mechanistic investigations have revealed that the mode of inhibition is highly dependent on the specific substitutions on the oxolane scaffold. For example, the introduction of fluorinated substituents can lead to potent inhibition by mimicking the transition state of the enzymatic reaction. Isothermal titration calorimetry (ITC) and enzyme kinetics assays are commonly used to determine the binding thermodynamics and the mechanism of inhibition. These studies provide crucial information about the topology of the enzyme's active site and the nature of the interactions required for substrate binding and catalysis.

Future Directions and Emerging Research Avenues for 3 Hydroxymethyl Oxolan 3 Ol

Development of More Sustainable and Green Synthetic Routes

A primary focus for future research will be the development of eco-friendly and economically viable synthetic pathways to 3-(hydroxymethyl)oxolan-3-ol, moving away from traditional petrochemical feedstocks. The emphasis will be on leveraging biomass as a starting point.

Bio-based Feedstocks: Lignocellulosic biomass is a rich source of C5 and C6 sugars, which can be catalytically converted to furan (B31954) derivatives like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netfrontiersin.org Future work should investigate multi-step catalytic processes to convert these platform chemicals into the this compound scaffold. This could involve hydrogenation of the furan ring, followed by stereoselective hydroxylation reactions. The development of catalytic routes from biomass to other THF-based diols, such as 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), provides a strong precedent for this approach. rug.nlrsc.orgnih.gov

Heterogeneous Catalysis: Research should pivot towards the use of solid, recyclable heterogeneous catalysts to replace corrosive and difficult-to-separate homogeneous acid catalysts often used in dehydration and cyclization reactions. frontiersin.org Materials like zeolites, functionalized resins, and supported metal catalysts could offer higher efficiency, improved selectivity, and a better environmental profile.

Enzymatic and Biocatalytic Methods: To achieve high stereoselectivity, which is crucial for applications in pharmaceuticals and specialty polymers, enzymatic synthesis routes should be explored. pharmasalmanac.com Biocatalysis can operate under mild conditions and offers the potential to create specific enantiomers of this compound, a feat that is often challenging with conventional chemical methods. acs.org

Table 1: Comparison of Potential Green Synthesis Strategies

StrategyPotential AdvantagesKey Research Challenges
Biomass Conversion Utilizes renewable feedstocks; potential for carbon neutrality.Multi-step processes; purification from complex mixtures; catalyst development for high selectivity.
Heterogeneous Catalysis Catalyst reusability; reduced waste; simplified product separation. frontiersin.orgCatalyst deactivation; achieving high stereoselectivity; optimizing reaction conditions.
Enzymatic Synthesis High stereospecificity; mild reaction conditions; environmentally benign. pharmasalmanac.comEnzyme stability and cost; substrate scope limitations; lower reaction rates.

Exploration of Novel Reactivity Patterns

The difunctional nature of this compound, with its sterically hindered tertiary alcohol and accessible primary alcohol, presents a rich landscape for exploring novel chemical transformations.

Selective Functionalization: A key research avenue is the development of methods for the selective protection and reaction of the primary versus the tertiary hydroxyl group. This regioselectivity would enable the use of the molecule as a versatile scaffold, allowing for the stepwise introduction of different functional groups and the synthesis of complex derivatives.

Asymmetric Catalysis: The chiral center at the C3 position invites the exploration of asymmetric catalytic reactions. researchgate.netthieme-connect.com Research could focus on reactions that leverage this existing stereocenter to direct the formation of new stereocenters on the ring or on appended side chains, providing access to a library of stereochemically pure compounds. acs.orgrsc.org

Ring-Opening Reactions: The tetrahydrofuran (B95107) ring, while generally stable, can undergo ring-opening reactions under specific catalytic conditions, such as with strong acids or frustrated Lewis pairs. nih.govnih.gov Investigating the controlled ring-opening of this compound could lead to the formation of novel linear polyethers with pendant hydroxyl and hydroxymethyl groups, offering unique properties not achievable through the direct polymerization of THF.

Advanced Computational Modeling for Rational Design

Computational chemistry and molecular modeling are poised to accelerate research into this compound by providing predictive insights into its behavior.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of synthetic and ring-opening reactions. nih.govresearchgate.netrsc.org Such studies can help in understanding transition states, predicting reaction barriers, and rationally designing more efficient catalysts for both the synthesis of the molecule and its subsequent transformations. rsc.orgresearchgate.net

Polymer Property Prediction: Molecular dynamics simulations can be used to model polymers incorporating this compound as a monomer. These simulations can predict key material properties such as glass transition temperature (Tg), mechanical strength, and thermal stability, thereby guiding experimental efforts toward the most promising polymer architectures.

Catalyst Design: Computational screening can identify promising heterogeneous or enzymatic catalysts for the green synthesis of the molecule. By modeling the interaction between the substrate and the catalyst's active site, researchers can pre-select candidates with the highest potential for activity and selectivity, reducing the need for extensive experimental screening.

Integration into New Material Science Architectures

The diol functionality of this compound makes it an attractive candidate as a monomer for the synthesis of novel polymers with advanced properties. Drawing parallels from other bio-based diols like BHMTHF, significant potential exists in polyester (B1180765) and polyurethane chemistry. rsc.orgrsc.orgnih.gov

Novel Polyesters and Polyurethanes: The incorporation of the rigid, non-planar THF ring into polymer backbones is expected to influence crystallinity and thermal properties. rug.nl Using this compound as a diol in polycondensation reactions with diacids or diisocyanates could lead to new bio-based polyesters and polyurethanes with unique thermal and mechanical characteristics. google.comresearchgate.net

Functional and Branched Polymers: Unlike linear diols, the structure of this compound can be used to create polymers with pendant functional groups. If the tertiary alcohol is left unreacted during polymerization, it becomes a pendant hydroxyl group along the polymer chain. These groups can be used for post-polymerization modification, cross-linking, or to enhance properties like hydrophilicity. This approach is analogous to the development of side-chain functionalized polytetrahydrofurans. mdpi.comnih.gov

Degradable Polymers: The ether linkages within the THF backbone and ester or urethane (B1682113) linkages from polymerization could offer multiple points for chemical degradation. Future research should investigate the biodegradability and chemical recyclability of polymers derived from this monomer, aiming to create materials suitable for a circular economy.

Table 2: Potential Polymer Architectures and Properties

Polymer TypeMonomer RolePotential PropertiesEmerging Research Focus
Linear Polyesters/Polyurethanes Diol co-monomerBio-based content, modified thermal stability, enhanced hydrophilicity. rsc.orgInvestigating structure-property relationships; assessing biodegradability.
Side-Chain Functional Polymers Diol with one reactive sitePendant hydroxyl groups for cross-linking or functionalization. mdpi.comDeveloping post-polymerization modification techniques; creating hydrogels.
Hyperbranched Polymers A-B2 type monomer (after modification)High functionality, low viscosity, unique rheological properties.Controlled synthesis to manage branching and molecular weight.

Expanding the Chemical Space of this compound Derivatives

Beyond its direct use, this compound can serve as a central scaffold for the creation of a diverse library of new molecules with potential applications in medicinal and materials chemistry.

Derivative Synthesis: The two distinct hydroxyl groups provide handles for a wide range of chemical modifications. Future work can focus on creating esters, ethers, amines, and other functional derivatives. These new compounds would significantly expand the chemical space around the core oxolane structure. researchgate.net

High-Throughput Synthesis and Screening: Combinatorial chemistry approaches could be applied to rapidly generate a large library of derivatives from the parent diol. This library could then be screened for various biological activities, as oxygen-containing heterocycles are prevalent scaffolds in many FDA-approved drugs. crsubscription.commdpi.com

Development of Chiral Building Blocks: The enantiomerically pure forms of this compound and its derivatives could be valuable chiral building blocks in the asymmetric synthesis of complex natural products and pharmaceuticals. nih.govchemistryviews.org Developing efficient methods to access these chiral derivatives is a critical future goal that would enhance their utility in organic synthesis.

Q & A

Q. What are the standard synthetic routes for 3-(Hydroxymethyl)oxolan-3-ol, and how do reaction conditions influence product formation?

Answer: The synthesis of this compound typically involves functional group transformations of its hydroxymethyl and alcohol moieties. Key reactions include:

  • Oxidation : Using agents like KMnO₄ or CrO₃ to convert the hydroxymethyl group into a carboxylic acid derivative.
  • Reduction : NaBH₄ or LiAlH₄ can reduce carbonyl intermediates to alcohol derivatives.
  • Stereoselective synthesis : Chiral catalysts or enzymatic methods may be employed to control stereochemistry, as seen in (3R,5S)-configured analogs .

Q. Critical factors :

  • Temperature : Higher temperatures favor oxidation but may degrade sensitive intermediates.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
  • Catalyst choice : Enzymatic catalysts improve stereochemical purity in biologically relevant derivatives .

Table 1 : Common Synthetic Pathways and Products

Reaction TypeReagents/ConditionsMajor ProductReference
OxidationKMnO₄, acidic pHCarboxylic acid derivative
ReductionNaBH₄, ethanolSecondary alcohol derivative
Stereoselective synthesisEnzymatic catalysis(3R,5S)-configured isomer

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve stereochemistry and confirm hydroxyl/hydroxymethyl group positions. For example, the (3R,5S) isomer shows distinct coupling constants in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., Q-TOF) verifies molecular weight (118.13 g/mol) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity (>98% in commercial samples) and separates stereoisomers .
  • Computational methods : Predicted LogP (-1.25) and pKa (14.2) align with experimental solubility and stability profiles .

Q. What purification strategies are recommended for isolating this compound from complex mixtures?

Answer:

  • Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane) separates polar derivatives.
  • Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals (≥98% purity) .
  • Distillation : Vacuum distillation isolates volatile intermediates in multi-step syntheses.

Q. Key considerations :

  • Monitor pH during aqueous workups to prevent lactone formation.
  • Avoid prolonged exposure to air to minimize oxidation of hydroxymethyl groups .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic products be resolved?

Answer: Stereochemical discrepancies (e.g., unintended (3S,5R) isomers) arise from non-selective reduction or racemization. Mitigation strategies include:

  • Chiral auxiliaries : Temporarily fix stereochemistry during synthesis.
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze specific enantiomers .
  • X-ray crystallography : Resolve ambiguous NMR data by determining crystal structures .

Case study : The (3R,5S) configuration in PubChem data (InChI Key: WDMXOLOBWMBITN-UHNVWZDZSA-N) was confirmed via single-crystal X-ray diffraction .

Q. How do reaction conditions explain contradictory data in oxidation studies?

Answer: Discrepancies in oxidation products (e.g., ketones vs. carboxylic acids) stem from:

  • Oxidant strength : KMnO₄ (strong) yields carboxylic acids, while milder agents (e.g., PCC) stop at ketones .
  • pH control : Acidic conditions favor full oxidation, whereas neutral pH may stabilize intermediates.
  • Substrate protection : Protecting hydroxyl groups with silyl ethers prevents over-oxidation .

Recommendation : Replicate studies under controlled conditions (e.g., inert atmosphere, standardized reagent purity) to validate results.

Q. What computational and experimental approaches are used to predict physicochemical properties?

Answer:

  • LogP prediction : Software like ACD/Labs calculates LogP (-1.25) based on fragment contributions, corroborated by shake-flask experiments .
  • pKa determination : Experimental titration (pKa ~14.2) aligns with computational models (PubChem data) .
  • Solubility profiling : Hansen solubility parameters predict miscibility in DMSO or water, critical for biological assays .

Table 2 : Key Physicochemical Properties

PropertyExperimental ValueComputational PredictionReference
Molecular Weight118.13 g/mol118.06 (exact mass)
LogP-1.25-1.25 (ACD/Labs)
pKa14.214.2 (PubChem)

Q. What are the emerging applications of this compound in medicinal chemistry?

Answer:

  • Enzyme inhibition : The oxolane ring mimics transition states in glycosidase inhibition studies .
  • Prodrug development : Hydroxymethyl groups facilitate conjugation with antiviral agents (e.g., Clofarabine analogs) .
  • Biological activity : Derivatives show moderate AMPK activation, suggesting metabolic regulation potential .

Q. Challenges :

  • Optimize bioavailability by modifying logP via ester prodrugs.
  • Address cytotoxicity through structure-activity relationship (SAR) studies .

Q. How should researchers handle safety and stability concerns during experimentation?

Answer:

  • Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation .
  • PPE : Use nitrile gloves and sealed goggles to avoid skin/eye contact (per OSHA standards) .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.